Mass Spectrometric Discrimination via Deuterium Labeling
(S)-Pramipexole-d3, Dihydrochloride exhibits a molecular ion ([M+H]+) at m/z 215.1, which is +3 Da higher than the unlabeled (S)-pramipexole ([M+H]+ at m/z 212.1) [1]. This mass difference enables complete chromatographic and spectrometric separation, allowing the internal standard to be distinguished from the analyte in the mass spectrometer's first quadrupole (Q1). The unlabeled compound cannot provide this baseline discrimination, rendering it unsuitable as an internal standard [2].
| Evidence Dimension | Molecular ion ([M+H]+) in MS |
|---|---|
| Target Compound Data | m/z 215.1 |
| Comparator Or Baseline | Unlabeled (S)-pramipexole: m/z 212.1 |
| Quantified Difference | +3 Da |
| Conditions | Electrospray ionization positive mode (ESI+) |
Why This Matters
A mass difference of ≥3 Da ensures minimal isotopic interference from the analyte's natural abundance isotopes, which is a regulatory expectation for LC-MS/MS assays in drug development.
- [1] Guo W, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;988:157-165. View Source
- [2] FDA Guidance for Industry: Bioanalytical Method Validation. 2018. View Source
